molecular formula C25H21ClN2O5S B2775729 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 902278-38-0

2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2775729
CAS RN: 902278-38-0
M. Wt: 496.96
InChI Key: YTCZMMQPBHXKEY-UHFFFAOYSA-N
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Description

2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H21ClN2O5S and its molecular weight is 496.96. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

The structural aspects and properties of similar amide-containing isoquinoline derivatives have been extensively studied. For instance, research on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its reactions with mineral acids highlight its ability to form gels and crystalline solids under different conditions, demonstrating the complex behavior of these compounds in the presence of various acids. This property could be instrumental in understanding the gelation process and crystallization behavior of closely related compounds, including 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide. Such insights are vital for applications in material science and drug formulation, where the crystalline form and solubility play crucial roles (Karmakar et al., 2007).

Crystal Structure Insights

The crystal structure of closely related compounds, such as 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate, has been determined, showcasing the planarity of the central β-lactam ring and its interactions with surrounding groups. These structural insights are crucial for the design of new chemical entities with potential therapeutic applications, as they help in understanding the molecular interactions and stability of similar compounds (Celik et al., 2015).

Anticancer Activity

The synthesis of sulfonamide derivatives, including structures similar to 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, has shown promising results in in vitro anticancer activity against breast and colon cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies, highlighting the importance of structural modifications in enhancing biological activity (Ghorab et al., 2015).

Therapeutic Effects in Viral Infections

A novel anilidoquinoline derivative closely related to our compound of interest demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in virus-infected mice. This suggests that similar compounds could be explored for their therapeutic efficacy in treating viral infections, such as Japanese encephalitis (Ghosh et al., 2008).

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-3-7-18(8-4-16)27-24(29)15-28-14-23(34(31,32)20-10-5-17(26)6-11-20)25(30)21-13-19(33-2)9-12-22(21)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCZMMQPBHXKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

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